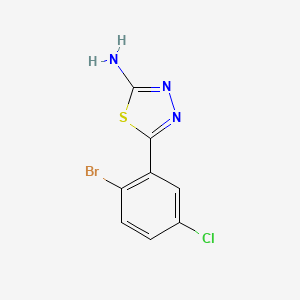
2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromo-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-chlorobenzoyl chloride with thiosemicarbazide in the presence of a base, such as sodium hydroxide, to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The amino group can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or interact with receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 2-Amino-5-(2-bromo-5-fluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-iodo-5-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole is unique due to the specific combination of bromo and chloro substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
生物活性
2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the thiadiazole family, which has been extensively studied for its potential applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, characterized by an amino group and a phenyl ring substituted with bromine and chlorine atoms, enhances its reactivity and biological efficacy.
- Molecular Formula : C10H7BrClN3S
- Molecular Weight : Approximately 290.57 g/mol
- CAS Number : 1388066-11-2
Biological Activities
The biological activities of this compound have been investigated across various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:
- A study showed that compounds similar to this compound demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 μg/mL to higher concentrations depending on the specific derivative tested .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been highlighted in several studies:
- Compounds related to this compound have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives were tested against human glioblastoma U251 cells and exhibited promising results with IC50 values in the range of 10–30 µM .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes or receptors involved in critical cellular functions. Research suggests that it may inhibit kinases or enzymes associated with cell proliferation and survival pathways .
Comparative Analysis of Similar Compounds
A comparison of structurally similar compounds helps elucidate the unique properties of this compound:
| Compound Name | Structure | CAS Number | Biological Activity |
|---|---|---|---|
| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Structure | 576034 | Antimicrobial |
| 2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole | Structure | 1388068-56-1 | Anticancer |
| 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole | Structure | 57709-58-7 | Antiviral |
Case Studies
Several case studies have explored the efficacy of thiadiazole derivatives:
- Antileishmanial Activity : A study demonstrated that certain derivatives exhibited IC50 values significantly lower than traditional treatments like pentamidine against Leishmania species .
- Antituberculosis Properties : Derivatives were evaluated for their activity against Mycobacterium tuberculosis, showing competitive inhibition with IC50 values indicating promising therapeutic potential .
Future Prospects
Given the promising biological activities associated with this compound and its derivatives:
- Continued research is warranted to optimize its structure for enhanced efficacy and reduced toxicity.
- Investigations into its mechanism of action will further clarify its therapeutic potential across various diseases.
特性
分子式 |
C8H5BrClN3S |
|---|---|
分子量 |
290.57 g/mol |
IUPAC名 |
5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5BrClN3S/c9-6-2-1-4(10)3-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChIキー |
JULCVOWWHRPUQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C2=NN=C(S2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















